1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) is a heterocyclic compound that features a pyridine ring with an oxime functional group This compound is of significant interest in organic chemistry due to its unique structure and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) typically involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxime group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) involves its interaction with various molecular targets. The oxime group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
- Pyridine-2-carboxaldehyde oxime
- 2-Pyridinecarboxaldehyde oxime
- Pyridine-2-carboxaldehyde
Comparison: 1(2H)-Pyridineacetaldehyde,2-oxo-,alpha-oxime(9CI) is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a preferred choice in various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H6N2O3 |
---|---|
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
(2E)-2-hydroxyimino-2-(2-oxopyridin-1-yl)acetaldehyde |
InChI |
InChI=1S/C7H6N2O3/c10-5-6(8-12)9-4-2-1-3-7(9)11/h1-5,12H/b8-6+ |
InChI-Schlüssel |
OXKLNBJFXDMYLQ-SOFGYWHQSA-N |
Isomerische SMILES |
C1=CC(=O)N(C=C1)/C(=N/O)/C=O |
Kanonische SMILES |
C1=CC(=O)N(C=C1)C(=NO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.